molecular formula C20H27NO2 B14727140 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate CAS No. 6328-82-1

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate

Cat. No.: B14727140
CAS No.: 6328-82-1
M. Wt: 313.4 g/mol
InChI Key: LUJJRGIFVREVAA-UHFFFAOYSA-N
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Description

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate is a synthetic chemical compound commonly used as an insect repellent. It is particularly effective at repelling mosquitoes, ticks, and other biting insects, making it a popular ingredient in many commercial insect repellent products .

Preparation Methods

The synthesis of 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate involves several steps. One common method starts with the reaction of 2,5,5-trimethylhexan-3-ol with naphthalen-1-yl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of carbamates and their derivatives.

    Biology: Its insect-repellent properties make it a valuable tool in entomological studies, particularly in understanding insect behavior and developing new repellents.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with insect-repellent properties.

    Industry: It is widely used in the formulation of insect repellent products for consumer use

Mechanism of Action

The mechanism by which 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate exerts its insect-repellent effects involves the disruption of the olfactory receptors in insects. The compound binds to specific receptors, blocking the insects’ ability to detect human sweat and other attractants. This interference with the olfactory system prevents insects from locating and biting humans .

Comparison with Similar Compounds

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate can be compared with other insect repellents such as DEET (N,N-diethyl-meta-toluamide) and picaridin. While DEET is known for its long-lasting protection, it can cause skin irritation in some individuals. Picaridin is less irritating but may not provide as long-lasting protection as DEET. This compound offers a balance between efficacy and skin compatibility, making it a preferred choice for many users .

Similar Compounds

  • DEET (N,N-diethyl-meta-toluamide)
  • Picaridin (2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
  • IR3535 (ethyl butylacetylaminopropionate)

Properties

CAS No.

6328-82-1

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C20H27NO2/c1-14(2)18(13-20(3,4)5)23-19(22)21-17-12-8-10-15-9-6-7-11-16(15)17/h6-12,14,18H,13H2,1-5H3,(H,21,22)

InChI Key

LUJJRGIFVREVAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)(C)C)OC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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